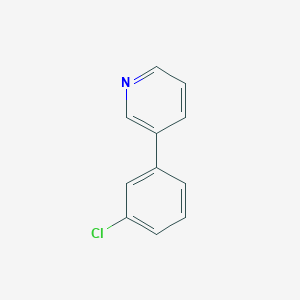

3-(3-Chlorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQZOMYXIFKGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Chlorophenyl Pyridine and Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing a direct method for introducing the 3-chlorophenyl group onto a pre-existing pyridine (B92270) ring or vice versa. researchgate.netresearchgate.netustc.edu.cn These methods are valued for their high efficiency, functional group tolerance, and broad substrate scope. researchgate.net

Suzuki-Miyaura Cross-Coupling Variants

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a premier method for the synthesis of biaryl compounds, including 3-arylpyridines. researchgate.net The reaction's popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov

In a typical synthesis of a 3-arylpyridine derivative, a halopyridine is coupled with an arylboronic acid. For instance, the synthesis of various 3,5-diaryl-2,4,6-trimethylpyridines has been achieved with high yields using this method. beilstein-journals.org The reaction conditions are carefully optimized, often employing a palladium catalyst such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), a base like potassium carbonate or potassium phosphate, and a suitable solvent system, which can include aqueous mixtures. researchgate.netbeilstein-journals.org Ligand-free systems have also been successfully applied, enhancing the reaction's efficiency and cost-effectiveness from a "green chemistry" perspective. beilstein-journals.org

The reactivity of the halogen on the pyridine ring typically follows the order I > Br > Cl, which can be exploited for selective, sequential cross-couplings to build unsymmetrically substituted pyridines. beilstein-journals.org While the coupling of aryl chlorides can be challenging, advancements in catalyst systems, including the use of specific ligands, have made these transformations more feasible. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Diarylpyridine Synthesis beilstein-journals.org

| Arylboronic Acid Partner | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 3,5-diphenyl-2,4,6-trimethylpyridine | 96 |

| 4-Methylphenylboronic acid | 3,5-bis(4-methylphenyl)-2,4,6-trimethylpyridine | 92 |

| 4-Ethylphenylboronic acid | 3,5-bis(4-ethylphenyl)-2,4,6-trimethylpyridine | 90 |

| 4-Methoxyphenylboronic acid | 3,5-bis(4-methoxyphenyl)-2,4,6-trimethylpyridine | 85 |

| 4-Chlorophenylboronic acid | 3,5-bis(4-chlorophenyl)-2,4,6-trimethylpyridine | 78 |

Reaction conditions: 3,5-dibromo-2,4,6-trimethylpyridine, arylboronic acid, Pd(OAc)₂, K₃PO₄, toluene/H₂O.

Carbonylative Cross-Coupling Protocols

Palladium-catalyzed carbonylative coupling reactions represent a sophisticated strategy for synthesizing ketones and other carbonyl compounds by incorporating a molecule of carbon monoxide. rsc.org These reactions are instrumental in converting aryl halides into valuable intermediates. rsc.orgresearchgate.net In the context of 3-(3-chlorophenyl)pyridine synthesis, this could involve the carbonylative Suzuki-Miyaura coupling of a pyridine halide with (3-chlorophenyl)boronic acid, or vice versa, to produce a ketone which can be further modified.

The general mechanism involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium intermediate. This intermediate then undergoes transmetalation with the organoboron reagent, and subsequent reductive elimination yields the desired ketone and regenerates the palladium catalyst. researchgate.net Recent advancements have introduced safer and more convenient sources of carbon monoxide, such as chloroform, which can release CO in situ. researchgate.net

These protocols are highly valuable for creating complex molecular architectures and are widely used in the production of pharmaceuticals and agrochemicals. rsc.org

Direct Arylation Approaches for Pyridine Ring Functionalization

Direct arylation is an increasingly attractive strategy that circumvents the need for pre-functionalized starting materials (like organoboron or organotin reagents) by directly forming a C-C bond between two C-H bonds or a C-H bond and a C-X bond. nih.gov This approach offers greater atom economy and reduces the number of synthetic steps.

For pyridine functionalization, direct arylation can be challenging due to the electronic nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair. However, several effective methods have been developed. One approach involves the activation of the pyridine ring as an N-oxide, which directs arylation to the C2 position. nih.gov Another strategy employs rhodium(I) catalysts for the direct arylation of unactivated pyridines. nih.gov

More recently, methods for the C4-selective arylation of pyridines have been developed using N-aminopyridinium salts. frontiersin.orgresearchgate.netfrontiersin.org This catalyst- and oxidant-free method proceeds at room temperature in the presence of a base, allowing for the installation of electron-rich aryl groups at the C4 position with high selectivity. frontiersin.orgfrontiersin.org This represents a significant advancement for accessing pyridine derivatives that are otherwise difficult to synthesize. researchgate.net

Table 2: Comparison of Direct Arylation Strategies for Pyridines

| Method | Position of Arylation | Key Features |

|---|---|---|

| Pyridine N-Oxide Arylation nih.gov | C2 | Requires activation/deoxygenation steps. |

| Rh(I)-Catalyzed Arylation nih.gov | C2 (ortho) | Uses unactivated pyridines; employs a transition metal catalyst. |

Multi-Component and Tandem Reactions for Pyridine Core Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly efficient for constructing complex heterocyclic rings like pyridine. researchgate.netbohrium.com These reactions are characterized by their operational simplicity, atom economy, and ability to generate molecular diversity. bohrium.comnih.gov

Hantzsch-type Cycloadditions

The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgchemtube3d.com The driving force for the final oxidation step is the formation of the stable aromatic system. wikipedia.org

To synthesize a pyridine containing a 3-chlorophenyl substituent, 3-chlorobenzaldehyde would be used as the aldehyde component. The reaction offers a straightforward route to symmetrically substituted pyridines. baranlab.org Modifications to the classical procedure, such as performing condensation steps sequentially, allow for the synthesis of unsymmetrical pyridines. baranlab.orgum.edu.mt Modern variations of the Hantzsch synthesis utilize green chemistry principles, such as using water as a solvent or employing heterogeneous catalysts. wikipedia.orgum.edu.mt

The reaction mechanism is complex with several proposed pathways, but key intermediates include an enamine formed from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. organic-chemistry.org

Condensation-Cyclization Sequences (e.g., Aldol Condensation Pathways)

The construction of the pyridine ring can be achieved through various condensation and cyclization sequences, often as one-pot or multi-component reactions. acsgcipr.org These methods build the necessary carbon skeleton through C-C bond forming reactions like Michael or aldol-type additions, followed by ring closure. acsgcipr.org

A relevant example is the condensation of an aldehyde with other reactive synthons. For instance, a patented method describes the condensation of 2-cyano-3-methylpyridine with 3-chlorobenzaldehyde in the presence of a base to form an intermediate which, after reduction, yields a 3-(3-chlorophenyl)ethyl-substituted pyridine. google.com This demonstrates how a condensation reaction can be pivotal in introducing the desired chlorophenyl moiety.

One-pot, four-component reactions are also prominent. For example, the reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can yield highly substituted pyridines in excellent yields, often accelerated by microwave irradiation. nih.gov These methods are highly convergent and provide rapid access to complex pyridine structures from simple precursors. researchgate.netacsgcipr.org

Table 3: Common Components in Multi-Component Pyridine Syntheses nih.govacsgcipr.org

| Component Type | Example | Role in Pyridine Ring |

|---|---|---|

| Aldehyde | 3-Chlorobenzaldehyde | Provides C4 and its substituent |

| 1,3-Dicarbonyl Compound | Ethyl acetoacetate, Acetophenone | Provides C2, C3, C5, C6 and their substituents |

| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom (N1) |

Organometallic Reagent-Based Syntheses (e.g., Grignard Chemistry)

While traditional Grignard reactions are fundamental in forming carbon-carbon bonds, modern palladium-catalyzed cross-coupling reactions, which often utilize organometallic reagents derived from or similar to Grignard reagents, are more commonly employed for the direct synthesis of biaryl compounds like this compound. These methods offer high yields and functional group tolerance.

Suzuki-Miyaura Coupling: This versatile method involves the reaction of a boronic acid or ester with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary routes are feasible: the coupling of 3-pyridylboronic acid with 1-bromo-3-chlorobenzene or the reaction of (3-chlorophenyl)boronic acid with 3-bromopyridine. The general scheme for the Suzuki-Miyaura coupling is shown below. wikipedia.org

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org To synthesize this compound, one could react 3-pyridylzinc halide with 1-bromo-3-chlorobenzene or a (3-chlorophenyl)zinc halide with 3-bromopyridine. Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. wikipedia.orgorganic-chemistry.org

A typical reaction scheme would involve the in situ generation of the organozinc reagent from 3-bromopyridine, followed by the palladium-catalyzed cross-coupling with 1-bromo-3-chlorobenzene.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst (Example) | Base (Example) | Product |

| Suzuki-Miyaura | 1-Bromo-3-chlorobenzene | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |

| Negishi | 1-Bromo-3-chlorobenzene | 3-Pyridylzinc chloride | Pd(PPh₃)₄ | - | This compound |

Functional Group Interconversions on the Pyridine and Phenyl Moieties

Once the this compound core is assembled, further diversification can be achieved through functional group interconversions on either the pyridine or the phenyl ring.

Reductive and Oxidative Transformations

Reductive Transformations: Reductive processes can target various functional groups that might be present on the this compound scaffold. For instance, if a nitro group were present on either ring, it could be readily reduced to an amino group using standard conditions such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn, HCl). While direct reduction of the pyridine or phenyl ring requires harsh conditions, functional groups attached to the rings are more amenable to transformation.

Oxidative Transformations: The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the regioselectivity of other transformations. Common oxidizing agents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. arkat-usa.orgorganic-chemistry.orgorganic-chemistry.org The formation of the N-oxide can be a strategic step to enable further functionalization.

| Transformation | Starting Material Moiety | Reagents (Example) | Product Moiety |

| Reduction | Nitro group | H₂, Pd/C | Amino group |

| Oxidation | Pyridine | m-CPBA | Pyridine N-oxide |

Selective Halogenation and Nucleophilic Substitution

Selective Halogenation: The introduction of additional halogen atoms onto the this compound structure can provide handles for further cross-coupling reactions or other transformations. The pyridine ring can undergo electrophilic halogenation, although the conditions need to be carefully controlled due to the ring's inherent electron deficiency. More recent methods have been developed for the 3-selective halogenation of pyridines. chemrxiv.org For the phenyl ring, electrophilic aromatic substitution, such as bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst, would be directed by the existing substituents. The chlorine atom is an ortho-, para-director, while the pyridine ring is a meta-director.

| Halogenation Type | Ring | Reagent (Example) | Position of Halogenation (Predicted) |

| Electrophilic Bromination | Phenyl | NBS, H₂SO₄ | Ortho or para to the chlorine atom |

| Selective Halogenation | Pyridine | Specialized Reagents | Position 3 of the pyridine ring |

Nucleophilic Substitution: The pyridine ring, particularly when activated by an electron-withdrawing group or as the N-oxide, can undergo nucleophilic aromatic substitution (SNAᵣ). Halogens at the 2- and 4-positions of the pyridine ring are particularly susceptible to displacement by nucleophiles such as amines, alkoxides, or thiolates. While this compound itself does not have a leaving group at these activated positions, derivatives could be synthesized to allow for such transformations. The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups ortho or para to it.

Elucidation of Reaction Mechanisms in 3 3 Chlorophenyl Pyridine Synthesis

Proposed Mechanistic Pathways for Pyridine (B92270) Ring Formation

The formation of the substituted pyridine ring in the synthesis of 3-(3-Chlorophenyl)pyridine can be explained by several established mechanistic pathways, including multicomponent condensation reactions.

Hantzsch Pyridine Synthesis: This classical method involves a multi-component reaction between an aldehyde (like 3-chlorobenzaldehyde), two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of condensations and cyclizations.

The proposed mechanism involves two key intermediates:

An enamine, formed from the reaction of one equivalent of the β-ketoester with ammonia. organic-chemistry.orgyoutube.com

An α,β-unsaturated carbonyl compound (a Knoevenagel condensation product), resulting from the reaction between the aldehyde (3-chlorobenzaldehyde) and the second equivalent of the β-ketoester. organic-chemistry.orgscispace.com

These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to form a dihydropyridine (B1217469) intermediate. The final step is an oxidation reaction, which leads to the aromatic this compound derivative. The aromatization provides a strong thermodynamic driving force for the reaction. wikipedia.org

Kröhnke Pyridine Synthesis: This method offers a pathway to highly functionalized pyridines and can be adapted for the synthesis of this compound. wikipedia.orgnih.gov The reaction typically occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate. wikipedia.orgresearchgate.net To synthesize this compound, an appropriately substituted α,β-unsaturated ketone bearing the 3-chlorophenyl group would be required.

The mechanism begins with the formation of a Michael adduct through the 1,4-addition of an enolate (derived from the α-pyridinium methyl ketone) to the α,β-unsaturated ketone. wikipedia.org This adduct tautomerizes to a 1,5-dicarbonyl compound. The subsequent reaction with ammonia leads to an imine, which then cyclizes and eliminates water and the original pyridine cation to form the substituted pyridine ring. wikipedia.orgwikipedia.org

Cross-Coupling Reactions: While not forming the pyridine ring itself, transition metal-catalyzed cross-coupling reactions are a dominant strategy for synthesizing this compound. These methods create the C-C bond between a pyridine ring and the 3-chlorophenyl group.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples a boronic acid or its ester with an organohalide. wikipedia.orglibretexts.org For this specific synthesis, the reaction would involve 3-pyridylboronic acid and 1-chloro-3-iodobenzene (B1293798) or 3-chloropyridine (B48278) and (3-chlorophenyl)boronic acid. wikipedia.orgresearchgate.net The general mechanism is well-established and proceeds via a catalytic cycle. nrochemistry.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. chemistnotes.comwikipedia.org The synthesis would typically involve the reaction of a 3-pyridylzinc halide with a 3-chlorophenyl halide or a (3-chlorophenyl)zinc reagent with a 3-halopyridine. orgsyn.org This method is known for its high functional group tolerance. chemistnotes.comorgsyn.org

Investigation of Catalytic Cycles and Intermediate Species

The mechanisms of transition metal-catalyzed cross-coupling reactions are defined by their catalytic cycles, which involve distinct intermediate species.

Suzuki-Miyaura Coupling Catalytic Cycle: The widely accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and consists of three main steps: libretexts.orgnrochemistry.com

Oxidative Addition: A palladium(0) complex reacts with the organohalide (e.g., 3-chloropyridine), inserting the palladium into the carbon-halogen bond. This forms a square planar palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organoboron compound (e.g., (3-chlorophenyl)boronic acid) is activated by a base to form a boronate "ate" complex. organic-chemistry.org This complex then transfers the 3-chlorophenyl group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.orgnrochemistry.com

Reductive Elimination: The two organic groups (the pyridyl and 3-chlorophenyl moieties) on the palladium(II) complex are coupled, forming the final product, this compound. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.orgnrochemistry.com

| Step | Catalyst State | Key Intermediate | Description |

| Oxidative Addition | Pd(0) → Pd(II) | Aryl-Palladium(II)-Halide | The active Pd(0) catalyst adds to the 3-halopyridine. |

| Transmetalation | Pd(II) | Diaryl-Palladium(II) | The 3-chlorophenyl group is transferred from the activated boronic acid to the palladium complex. |

| Reductive Elimination | Pd(II) → Pd(0) | (None) | The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst. |

Negishi Coupling Catalytic Cycle: The catalytic cycle for the Negishi coupling is similar to the Suzuki coupling but involves an organozinc reagent. chemistnotes.comwikipedia.org

Oxidative Addition: A Pd(0) or Ni(0) catalyst undergoes oxidative addition with the organohalide (e.g., 3-bromopyridine) to form a Pd(II) or Ni(II) intermediate. chemistnotes.com

Transmetalation: The organozinc reagent (e.g., (3-chlorophenyl)zinc chloride) transfers its organic group to the metal center, forming a diorganometallic intermediate. chemistnotes.comillinois.edu

Reductive Elimination: The two organic ligands are eliminated from the metal center to form the C-C bond of this compound and regenerate the active catalyst. chemistnotes.comillinois.edu

Intermediates in Ring-Forming Reactions: In the Hantzsch synthesis, the key intermediate is a 1,4-dihydropyridine. wikipedia.orgorganic-chemistry.org Its subsequent oxidation to the aromatic pyridine is a critical, thermodynamically favorable step. In the Kröhnke synthesis, the 1,5-dicarbonyl compound is a crucial, though often unisolated, intermediate that undergoes cyclization to form the pyridine ring. wikipedia.org

Kinetic and Thermodynamic Considerations in Reaction Control

The efficiency, selectivity, and rate of the synthesis of this compound are governed by kinetic and thermodynamic factors.

In Cross-Coupling Reactions:

Kinetics: The rate-determining step in the Suzuki and Negishi cycles can vary depending on the specific substrates, ligands, and conditions. Often, the oxidative addition of the organohalide to the metal center is the slowest step. wikipedia.org The reactivity of the halide follows the order I > Br > Cl, meaning that chloroarenes require more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) to achieve reasonable reaction rates. wikipedia.org The choice of ligand on the palladium or nickel catalyst is critical, as it influences both the rate of oxidative addition and reductive elimination.

In Ring-Forming Reactions:

Kinetics: The Hantzsch synthesis often requires harsh conditions and long reaction times, although modifications using microwave irradiation or ultrasound can accelerate the process. wikipedia.org The initial condensation reactions are typically reversible, and the rate can be influenced by catalysts such as p-toluenesulfonic acid (PTSA). wikipedia.org

Catalysis in the Chemical Synthesis and Transformations of 3 3 Chlorophenyl Pyridine

Application of Transition Metal Catalysts (e.g., Palladium, Iron, Silver)

Transition metals are the cornerstone of many synthetic routes for producing arylpyridines. Their unique electronic properties allow them to catalyze reactions that would otherwise be unfeasible.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, including the one in 3-(3-Chlorophenyl)pyridine. The Suzuki-Miyaura and Negishi reactions are prominent examples. In a process analogous to the synthesis of this compound, 3-benzylpyridine (B1203931) can be formed by coupling a pyridine-containing boronic acid derivative with a benzyl (B1604629) halide using a palladium catalyst like PdCl₂(dppf)·CH₂Cl₂. thieme-connect.de Similarly, the Negishi coupling can be employed, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. thieme-connect.de

Palladium catalysts are also vital for the transformation of related pyridine (B92270) derivatives. For instance, a 10% Pd(OH)₂-C catalyst has been effectively used for the catalytic hydrogenation of a vinyl group in a related pyridinecarbonitrile compound, achieving a yield of 94.8%. google.com

Table 1: Examples of Palladium-Catalyzed Reactions in Pyridine Synthesis and Transformation

| Reaction Type | Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling (Analogous) | PdCl₂(dppf)·CH₂Cl₂ | Potassium pyridin-3-yltrifluoroborate, Benzyl bromide | 3-Benzylpyridine | 67 | thieme-connect.de |

| Catalytic Hydrogenation | 10% Pd(OH)₂-C | 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile | 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile | 94.8 | google.com |

Iron (Fe): Iron catalysts are an attractive alternative due to their low cost and low toxicity. Iron(III) chloride (FeCl₃) has been shown to effectively catalyze the cyclization of ketoxime acetates and aldehydes to produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields. rsc.org This demonstrates the utility of iron in constructing the core pyridine ring. Other iron-containing catalysts, such as FeBr₂, have been used in the synthesis of 3-dichloromethylpyridine from pyridine, showcasing their role in functionalizing the pyridine scaffold. researchgate.net Iron catalysts are also employed in multicomponent reactions for the synthesis of complex fused-pyridine systems like imidazo[1,2-a]pyridines. organic-chemistry.org

Silver (Ag): Silver complexes have found application in catalyzing specific transformations in organic synthesis. For example, macrocyclic silver(I) complexes containing a pyridine ligand have demonstrated the ability to catalyze A³-coupling reactions (aldehyde-alkyne-amine). acs.org While this reaction does not form the core 3-arylpyridine structure, it highlights the role of silver in facilitating complex reactions involving pyridine-containing molecules. acs.org

Development and Implementation of Heterogeneous Catalytic Systems

To address challenges associated with catalyst separation and reuse, significant research has focused on developing heterogeneous catalytic systems. These systems involve immobilizing a catalyst on a solid support, which simplifies post-reaction workup and enhances the sustainability of the process.

A prominent strategy involves the use of magnetic nanoparticles (MNPs) as catalyst supports due to their high surface area and the ease with which they can be recovered using an external magnetic field. rsc.org Materials such as iron(III) oxide (Fe₃O₄) and cobalt(II,III) oxide (CoFe₂O₄) are often coated with silica (B1680970) (SiO₂) and then functionalized with an active catalytic species. rsc.orgnih.gov For example, a copper ferrite (B1171679) (CuFe₂O₄) nanocomposite supported on a metal-organic framework (MOF) and graphene oxide (GO) has been used as a magnetically separable heterogeneous catalyst for the synthesis of various pyridine derivatives. nih.gov Such systems demonstrate high efficiency and can be recovered and reused multiple times with minimal loss of activity. nih.gov

Table 2: Examples of Heterogeneous Catalysts in Pyridine Synthesis

| Catalyst System | Support Material | Application | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-morpholine MNPs | Silica-coated magnetic nanoparticles | Multicomponent synthesis of 2-aminonicotinonitriles | nih.gov |

| IRMOF-3/GO/CuFe₂O₄ | Graphene oxide and Metal-Organic Framework | One-pot synthesis of pyridine and hydroquinoline derivatives | nih.gov |

| CuCl₂/nano TiO₂ | Titania nanoparticles | Synthesis of imidazo[1,2-a]pyridines | nih.gov |

Principles of Catalyst Reusability and Green Chemistry Metrics in Pyridine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. In pyridine synthesis, this involves maximizing efficiency while minimizing waste and environmental impact. Catalyst reusability and the application of green chemistry metrics are central to this effort.

Green Chemistry Metrics: To quantitatively assess the environmental performance of a chemical process, several metrics have been developed. These tools help chemists compare different synthetic routes and identify areas for improvement. nih.govwhiterose.ac.uk

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org A higher atom economy indicates a more efficient reaction with less waste generated as byproducts.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI value signifies a greener and more efficient process. whiterose.ac.ukgreenchemistry-toolkit.org

E-Factor (Environmental Factor): The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. greenchemistry-toolkit.org It provides a direct measure of the waste generated by a process; a lower E-Factor is preferable.

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product. It provides a more realistic measure of process efficiency than simple percentage yield by accounting for the mass of all reactants. nih.gov

The use of efficient, reusable catalytic systems directly improves these metrics by minimizing catalyst waste and often allowing for milder reaction conditions, which can reduce solvent use and energy consumption. nih.gov

Table 3: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of MW of all Reactants) x 100% | High (100%) | Measures the efficiency of atom incorporation from reactants to product. |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | Low (approaching 1) | Comprehensive measure of all materials used, including solvents and workup chemicals. |

| E-Factor | Total Mass of Waste / Mass of Product | Low (approaching 0) | Directly quantifies the amount of waste generated per unit of product. |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants x 100% | High (100%) | Relates the mass of the final product to the mass of the reactants used. |

Sophisticated Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular framework of 3-(3-Chlorophenyl)pyridine, offering precise information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show eight distinct signals in the aromatic region (approximately 7.0-9.0 ppm).

Pyridine (B92270) Ring Protons: The four protons on the pyridine ring will exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom. The proton at the C2 position is expected to be the most deshielded, appearing as a singlet or a narrow doublet. The proton at C6 will also be significantly downfield.

Chlorophenyl Ring Protons: The four protons on the 3-chlorophenyl ring will appear as a complex multiplet. The presence of the chlorine atom induces subtle differences in their electronic environments, leading to distinct signals.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display 11 unique signals, corresponding to the 11 carbon atoms in the molecule.

Pyridine Ring Carbons: The carbons of the pyridine ring typically resonate in the range of 120-150 ppm. chemicalbook.com The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield. The carbon atom bonded to the chlorophenyl ring (C3) will also show a distinct chemical shift.

Chlorophenyl Ring Carbons: The carbon atom directly bonded to the chlorine (C3') is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The carbon atom bonded to the pyridine ring (C1') will also be clearly identifiable. The remaining four carbons of the chlorophenyl ring will appear in the typical aromatic region of 125-135 ppm. bhu.ac.in

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 (Pyridine) | ~8.8 | d |

| H-6 (Pyridine) | ~8.6 | dd |

| H-4 (Pyridine) | ~7.9 | dt |

| H-5 (Pyridine) | ~7.4 | ddd |

| H-2' (Chlorophenyl) | ~7.6 | t |

| H-4' (Chlorophenyl) | ~7.5 | m |

| H-5' (Chlorophenyl) | ~7.4 | m |

| H-6' (Chlorophenyl) | ~7.5 | m |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~137 |

| C-5 (Pyridine) | ~124 |

| C-3 (Pyridine) | ~135 |

| C-1' (Chlorophenyl) | ~139 |

| C-3' (Chlorophenyl) | ~135 |

| C-2' (Chlorophenyl) | ~129 |

| C-4' (Chlorophenyl) | ~130 |

| C-5' (Chlorophenyl) | ~128 |

| C-6' (Chlorophenyl) | ~127 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity between the two aromatic rings, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings within each ring system. For instance, correlations would be observed between H-4, H-5, and H-6 of the pyridine ring, and among the four protons of the chlorophenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton (e.g., C-2 with H-2, C-4 with H-4, etc.). Quaternary carbons (C-3, C-1', C-3') would be absent from the HSQC spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and confirm the presence of specific functional groups and structural motifs.

Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds on both the pyridine and chlorophenyl rings are expected in the region of 3000-3100 cm⁻¹.

Aromatic Ring Stretching (C=C and C=N): A series of sharp to medium intensity bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the stretching vibrations within the aromatic rings. nist.gov These are typically some of the most intense bands in the Raman spectrum.

C-Cl Stretching: A strong absorption in the IR spectrum, typically in the range of 1000-1100 cm⁻¹ for aryl chlorides, would be indicative of the C-Cl bond.

C-H Out-of-Plane Bending: The substitution pattern on both rings can be inferred from the C-H out-of-plane bending vibrations, which appear in the 700-900 cm⁻¹ region.

Interactive Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 1000 - 1100 | IR |

| C-H Out-of-Plane Bend | 700 - 900 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. uni-saarland.de For this compound (C₁₁H₈ClN), the molecular weight is 189.64 g/mol . appchemical.com

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 189. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 191 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound. nih.gov

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. libretexts.orgchemguide.co.uk Key expected fragments include:

Loss of Cl: A peak at m/z 154, corresponding to the loss of a chlorine radical ([M-Cl]⁺). This is often a prominent peak in the spectra of aryl chlorides.

Loss of HCl: A peak at m/z 153, resulting from the elimination of a neutral HCl molecule.

Biaryl Bond Cleavage: Fragmentation at the C-C bond connecting the two rings could lead to fragments corresponding to the chlorophenyl cation (m/z 111) and the pyridyl radical, or the pyridyl cation (m/z 78) and the chlorophenyl radical.

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 189/191 | [C₁₁H₈ClN]⁺ (Molecular Ion, M⁺/M+2) |

| 154 | [C₁₁H₈N]⁺ |

| 153 | [C₁₁H₇N]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 78 | [C₅H₄N]⁺ |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated biaryl system. The spectrum would likely show strong absorption bands in the ultraviolet region, typically below 300 nm. The conjugation between the phenyl and pyridine rings allows for delocalization of π-electrons, leading to characteristic absorption maxima. The chloro substituent is not expected to dramatically alter the primary absorption bands compared to the parent 3-phenylpyridine, though it may cause minor shifts in wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic).

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently employed to investigate the properties of chlorophenyl-pyridine derivatives and related heterocyclic compounds researchgate.netmdpi.com.

Geometry optimization is a computational procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-(3-Chlorophenyl)pyridine, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles mdpi.com.

The primary conformational flexibility in this compound arises from the rotation around the C-C single bond connecting the pyridine (B92270) and chlorophenyl rings. A conformational landscape analysis involves calculating the molecule's energy as a function of the dihedral angle between the two rings. This analysis typically reveals that the lowest energy conformer is non-planar, with a specific twist angle between the rings that minimizes steric hindrance while balancing electronic effects. Studies on similar bi-aryl systems show that the optimized geometries obtained via DFT methods are generally in good agreement with experimental data from X-ray crystallography mdpi.com.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) (Note: This data is illustrative, based on typical values for similar structures, as a specific published dataset for this exact molecule is not available.)

| Parameter | Bond/Angle | Value (Å / Degrees) |

| Bond Lengths | C(pyridine)-C(phenyl) | 1.485 Å |

| C-Cl | 1.742 Å | |

| C-N (avg. in pyridine) | 1.338 Å | |

| C-C (avg. in pyridine) | 1.390 Å | |

| C-C (avg. in phenyl) | 1.395 Å | |

| Bond Angles | C-C-N (in pyridine) | 123.8° |

| C-C-C (phenyl-C-Cl) | 119.5° | |

| C(pyridine)-C(phenyl)-C(phenyl) | 121.0° | |

| Dihedral Angle | N(py)-C(py)-C(ph)-C(ph) | 35.5° |

Theoretical vibrational analysis using DFT is a valuable method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated researchgate.netnih.gov.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, a scaling factor (typically around 0.96 for B3LYP) is uniformly applied acs.org. The potential energy distribution (PED) is then analyzed to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C-Cl bending, or ring deformation modes researchgate.net.

Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound (Note: This data is illustrative, based on typical vibrational modes for chlorophenyl and pyridine moieties.)

| Wavenumber (cm⁻¹, Scaled) | Assignment (PED Contribution) |

| 3085 | Aromatic C-H stretching |

| 1595 | Pyridine ring C=C/C=N stretching |

| 1470 | Phenyl ring C=C stretching |

| 1190 | Aromatic C-H in-plane bending |

| 810 | C-H out-of-plane bending |

| 705 | C-Cl stretching |

| 530 | Ring deformation |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties libretexts.orgwikipedia.org. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor libretexts.org. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity researchgate.net.

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized researchgate.net. For a molecule labeled F.Cl.3Py, presumed to be this compound, DFT calculations have determined the HOMO and LUMO energies. The HOMO is primarily localized on the chlorophenyl ring, while the LUMO is distributed across the pyridine ring, indicating that the chlorophenyl moiety is the primary site for electrophilic attack and the pyridine ring is the site for nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies for this compound researchgate.net

| Orbital | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -1.35 |

| Energy Gap (ΔE) | 5.23 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer (delocalization) from filled "donor" orbitals to empty "acceptor" orbitals materialsciencejournal.orgacadpubl.eu. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Table 4: Representative NBO Second-Order Perturbation Analysis for this compound (Note: This data is illustrative, based on common interactions in related molecules.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C5-C6) (Pyridine) | π(C1-C2) (Pyridine) | 20.5 | π → π |

| π(C8-C9) (Phenyl) | π(C10-C11) (Phenyl) | 21.2 | π → π |

| n(N) (Pyridine) | π(C1-C2) | 25.8 | n → π |

| n(Cl) (Phenyl) | π(C8-C9) | 5.1 | n → π |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials researchgate.net.

Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. The most positive regions (blue) are generally located around the hydrogen atoms. The chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding scispace.com.

Atoms in Molecules (AIM) Theory for Interatomic Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a method used to analyze the electron density distribution to characterize chemical bonding. It identifies bond critical points (BCPs) between atoms, and the properties at these points, such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interatomic interaction.

A positive Laplacian (∇²ρ(r) > 0) is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. A negative Laplacian (∇²ρ(r) < 0) indicates a shared-shell interaction, typical of covalent bonds. An AIM analysis of this compound would provide quantitative data on the covalent character of the C-C, C-N, C-H, and C-Cl bonds and could also be used to investigate weaker intramolecular interactions that influence the molecule's preferred conformation.

Based on a thorough review of available scientific literature, there are no specific computational or quantum chemical investigations focused on the non-linear optical (NLO) properties of the exact compound This compound .

Research in the field of non-linear optics often involves pyridine derivatives due to their potential for creating materials with significant NLO responses. Computational studies using methods like Density Functional Theory (DFT) are common for predicting electronic and spectroscopic parameters, including hyperpolarizability, which is crucial for NLO activity.

However, the existing research on related compounds, such as chalcone derivatives containing chlorophenyl and pyridine rings or other substituted phenylpyridines, cannot be directly extrapolated to this compound. The electronic properties and molecular geometry, which are determinantal for NLO characteristics, are highly specific to the exact molecular structure, including the substitution pattern and the nature of the linkage between the aromatic rings.

Therefore, without dedicated scholarly research on this compound, it is not possible to provide a scientifically accurate and detailed article on its predicted electronic and non-linear optical properties as requested.

Crystallographic Analysis and Supramolecular Chemistry of 3 3 Chlorophenyl Pyridine Scaffolds

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of molecules, which is the foundation for analyzing supramolecular chemistry.

Interactive Table: Crystallographic Data for 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁ClN₂ |

| Molecular Weight | 242.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5645 (8) |

| b (Å) | 12.2332 (12) |

| c (Å) | 13.5558 (14) |

| β (°) | 102.867 (2) |

| Volume (ų) | 1222.9 (2) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.318 |

This data provides the precise dimensions of the unit cell, the smallest repeating unit of the crystal lattice, and confirms the molecular arrangement within it.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of 3-(3-chlorophenyl)pyridine scaffolds is directed by a subtle interplay of various non-covalent interactions. These forces, though individually weak, collectively determine the crystal packing, influencing physical properties such as melting point and solubility. The analysis of these interactions is key to understanding and predicting the supramolecular behavior of these compounds.

In the absence of strong hydrogen bond donors like N-H or O-H in the parent this compound, weaker C-H...X hydrogen bonds play a significant role in stabilizing the crystal lattice. The pyridine (B92270) nitrogen atom is a competent hydrogen bond acceptor, leading to the formation of C-H...N interactions. researchgate.net These interactions, where a hydrogen atom from a chlorophenyl or pyridine ring of a neighboring molecule approaches the nitrogen atom, act as key structure-directing synthons. In the crystal structure of the derivative 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile , the packing is stabilized in part by such weak hydrogen bonds. researchgate.net The analysis of related N-(chlorophenyl)pyridinecarboxamides also highlights the prevalence of hydrogen bonding involving the pyridine nitrogen. nih.gov

The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (known as the σ-hole) interacts with a nucleophile. beilstein-journals.org In the case of this compound scaffolds, the pyridine nitrogen is an excellent halogen bond acceptor.

Analysis of the crystal structure of 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile reveals a short intermolecular C—Cl···N interaction, which is a classic example of a halogen bond that helps stabilize the molecular packing. researchgate.netresearchgate.net This directional interaction acts as a reliable tool in crystal engineering, complementing other forces to build robust multi-component assemblies. frontiersin.org The strength and directionality of halogen bonds make them a powerful tool for designing specific supramolecular architectures. nih.gov

Design Principles for Supramolecular Architectures

The design of predictable supramolecular architectures relies on the use of robust and directional intermolecular interactions, often referred to as supramolecular synthons. researchgate.net For this compound scaffolds, the key synthons identified are C-H...N hydrogen bonds, π-π stacking, and C-Cl...N halogen bonds.

By understanding the relative strengths and geometric preferences of these interactions, it is possible to engineer specific crystal packing motifs. For instance, the combination of hydrogen bonds and π-π stacking can lead to the formation of 1D chains or 2D sheets. nih.gov The highly directional nature of the halogen bond can be exploited to link these primary structures into more complex 3D frameworks. The principles of crystal engineering allow chemists to move beyond serendipity and rationally target desired supramolecular architectures by selecting molecules with functional groups capable of forming these predictable interactions. nih.gov

Host-Guest Complexation Studies with Macrocyclic Receptors

While specific host-guest complexation studies involving this compound as a guest are not extensively documented, the structural features of the molecule make it a suitable candidate for binding within the cavities of macrocyclic hosts like cyclodextrins and calixarenes.

Macrocyclic receptors possess hydrophobic inner cavities and hydrophilic exteriors, making them ideal for encapsulating nonpolar or partially polar guest molecules in aqueous solutions. nih.gov The chlorophenyl group of this compound could be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, driven by the release of high-energy water molecules from the cavity. Similarly, the aromatic rings are capable of engaging in favorable interactions with the electron-rich cavities of calixarenes. nankai.edu.cn The pyridine nitrogen could also interact with functional groups on the rim of a modified macrocycle. nih.gov Such complexation can alter the physicochemical properties of the guest molecule, a principle widely used in various applications. Future studies could explore the thermodynamics and binding geometries of such host-guest systems to develop new materials for sensing or delivery applications.

Development of Advanced Analytical Methodologies

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment

Purity assessment is a critical step in the quality control of 3-(3-Chlorophenyl)pyridine, ensuring it is free from process-related impurities, starting materials, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose, offering high resolution and sensitivity. rasayanjournal.co.incdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase mode (RP-HPLC), is a powerful tool for separating and quantifying impurities in pyridine (B92270) derivatives. researchgate.netiosrjournals.org The choice of a stationary phase, such as a C18 column, along with a suitable mobile phase, allows for the effective separation of the main compound from its potential impurities. rasayanjournal.co.inptfarm.pl For pyridine-containing compounds, which can be hydrophilic, developing a method with good peak shape and resolution is key. helixchrom.comhelixchrom.com A well-developed HPLC method can separate positional isomers and other closely related substances, which is vital for a comprehensive purity profile. rasayanjournal.co.in

A typical HPLC method for a compound like this compound would involve:

Column: A reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

Detection: UV detection at a wavelength where the analyte and its impurities show significant absorbance. ptfarm.pl

Flow Rate: Typically around 1.0 mL/min. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another essential technique, particularly for volatile and semi-volatile compounds like pyridine derivatives. cdc.govmdpi.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. hpst.cz The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. oup.comrsc.org This allows for the definitive identification of trace impurities. For complex matrices, using an inert flow path in the GC system is vital to ensure high sensitivity and accuracy for active compounds. hpst.cz

The combination of these techniques provides a comprehensive picture of the purity of this compound, enabling the detection and identification of even trace-level impurities.

Method Development and Validation Protocols for Quantitative Analysis

Once a suitable chromatographic method is developed, it must be validated to ensure it is fit for its intended purpose of quantitative analysis. Method validation is a regulatory requirement and demonstrates that the analytical procedure is reliable, reproducible, and accurate. demarcheiso17025.com The validation process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and Q2(R2) guidelines. europa.eueuropa.euich.org

The validation protocol for a quantitative HPLC or GC-MS method for this compound would assess the following key parameters: amsbiopharma.comnih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. ich.orgamsbiopharma.com

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a minimum of five concentrations and assessing the regression line. ich.orgbiopharminternational.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by applying the method to an analyte of known purity (e.g., a reference material) and is expressed as percent recovery. iosrjournals.orgamsbiopharma.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. biopharminternational.com

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment). biopharminternational.com

Reproducibility: Precision between different laboratories (collaborative studies). europa.eubiopharminternational.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. iosrjournals.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

The results of the validation study are documented in a validation report, which provides evidence that the method is suitable for routine use in the quality control of this compound. europa.eu

Table 1: Example Validation Parameters and Acceptance Criteria for a Quantitative HPLC Method

| Parameter | Assessment | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Comparison of chromatograms of the analyte, blank, and spiked samples. | Peak purity analysis; no interference at the retention time of the analyte. |

| Linearity | Analysis of 5-6 concentrations across the range. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery studies at three levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | Six replicate injections of a standard solution. | Relative Standard Deviation (RSD) ≤ 1.0%. |

| Precision (Intermediate) | Analysis on different days with different analysts. | Overall RSD ≤ 2.0%. |

| LOQ | Signal-to-Noise ratio or standard deviation of the response. | S/N ratio ≥ 10; demonstrated with acceptable precision and accuracy. |

| Robustness | Varying parameters like flow rate (±0.1 mL/min), pH (±0.2 units). | System suitability parameters remain within limits; RSD of results is low. |

Reference Standard Characterization and Traceability

A reference standard is a highly purified compound that is used as a measurement standard in analytical procedures. The characterization of a this compound reference standard is essential for the accuracy and validity of quantitative analysis. It serves as the benchmark against which routine production batches are compared.

Characterization: The characterization process involves using a combination of analytical techniques to confirm the identity and establish the purity of the reference standard. This typically includes:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.

Chromatographic Purity: HPLC and GC-MS are used to determine the purity and identify any impurities present.

Thermogravimetric Analysis (TGA): To determine the content of volatile materials.

Karl Fischer Titration: To quantify the water content.

Elemental Analysis: To confirm the elemental composition.

Traceability: Metrological traceability is a fundamental concept ensuring that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. nist.govresearchgate.net For a chemical reference standard, this means its assigned purity value is linked to a higher-order standard, ultimately tracing back to the International System of Units (SI), such as the mole or kilogram. globalspec.comsigmaaldrich.com

Establishing traceability for a this compound reference standard involves:

Using Certified Reference Materials (CRMs): CRMs are produced by accredited reference material producers and provide the highest level of accuracy and traceability. sigmaaldrich.comresearchgate.net They can be used to calibrate instruments and validate methods.

Unbroken Calibration Chain: Ensuring all equipment used in the characterization (e.g., balances, chromatographs) is calibrated with standards that are traceable to national or international standards. nist.gov

By thoroughly characterizing the reference standard and establishing its metrological traceability, laboratories can ensure that the quantitative analysis of this compound is accurate, consistent, and comparable across different laboratories and over time. researchgate.net

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Substitution Reactions on Pyridine (B92270) and Phenyl Rings

The dual-ring structure of 3-(3-Chlorophenyl)pyridine presents multiple sites for chemical attack, with reactivity patterns governed by the electronic characteristics of each aromatic system.

Pyridine Ring Reactivity:

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq This deactivation stems from the electronegative nitrogen atom, which reduces the electron density of the ring through an inductive effect (-I effect). uoanbar.edu.iq In acidic conditions, protonation of the nitrogen atom forms a pyridinium (B92312) ion, further increasing this deactivation. uoanbar.edu.iq Resonance analysis of the intermediates (sigma complexes) formed during electrophilic attack shows that substitution at the C-3 and C-5 positions is favored over attack at C-2, C-4, or C-6. uoanbar.edu.iqquora.com This is because attack at C-3 or C-5 allows the positive charge to be delocalized across three carbon atoms, whereas attack at the other positions results in an unstable resonance structure with the positive charge on the electron-deficient nitrogen atom. quora.com Consequently, reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq Friedel-Crafts alkylation and acylation are generally not feasible as the Lewis acid catalyst coordinates with the nitrogen atom. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. uoanbar.edu.iq The π-electron density is lowest at the C-2, C-4, and C-6 positions, making them the preferred sites for nucleophilic substitution. uoanbar.edu.iq The stability of the intermediate Meisenheimer-like complex is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. quora.com For 3-substituted pyridines, nucleophilic attack occurs preferentially at the C-2 and C-6 positions. researchgate.netresearchgate.net The reactivity is so pronounced that even strong bases like the amide ion can displace a hydride ion, as seen in the Chichibabin reaction. uoanbar.edu.iq

Phenyl Ring Reactivity:

The phenyl ring in this compound is substituted with two deactivating groups: the chlorine atom and the 3-pyridyl group.

Directing Effects: The chloro group is a deactivating substituent that directs incoming electrophiles to the ortho and para positions relative to itself (C-2, C-4, and C-6 of the phenyl ring). The 3-pyridyl group is also deactivating and acts as a meta-director. rsc.org Since the pyridyl group is at C-1 and the chloro group is at C-3 of the phenyl ring, their directing effects are convergent. The pyridyl group directs to the C-5 position, while the chloro group directs to the C-2, C-4, and C-6 positions. The combined deactivation makes electrophilic substitution on the phenyl ring challenging, but the positions ortho and para to the chlorine (C-2, C-4, C-6) are the most likely sites for any potential reaction. youtube.comlibretexts.org

Synthesis of Diverse this compound Analogs for Structure-Property Relationship Studies

The this compound scaffold is a valuable starting point for the synthesis of diverse analogs aimed at exploring structure-activity relationships (SAR) and structure-property relationships (SPR). nih.govkorea.ac.krrsc.orgdocumentsdelivered.com By systematically modifying the core structure, researchers can optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.govdocumentsdelivered.com

One notable example involves the synthesis of novel bioactive pyrido[2,3-d]pyrimidine (B1209978) derivatives designed as PIM-1 kinase inhibitors for potential anticancer applications. nih.gov Starting from a 4-(4-chlorophenyl)-substituted pyridine precursor, a series of analogs were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The study revealed that small structural modifications led to significant differences in biological activity. For instance, compounds 4 and 10 in the series demonstrated potent PIM-1 kinase inhibition and significant cytotoxicity against the MCF-7 breast cancer cell line. nih.gov

The table below summarizes the in vitro cytotoxicity data for selected analogs from this study, illustrating the structure-property relationships observed.

| Compound | R Group | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HepG2 | PIM-1 Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| 2 | -CONH₂ | 21.3 | 15.6 | NT |

| 4 | -CN | 0.45 | 0.99 | 11.4 |

| 6 | -COOEt | 0.89 | 2.14 | 34.6 |

| 9 | -CONH-Ph | 1.12 | 4.16 | NT |

| 10 | -CONH-CH₂-Ph | 0.64 | 1.87 | 17.2 |

| 11 | -CONH-(4-Cl-Ph) | 0.81 | 3.54 | 21.4 |

| Staurosporine (Reference) | 4.21 | 5.07 | 16.7 |

Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives. nih.gov IC₅₀ represents the concentration required for 50% inhibition. NT = Not Tested.

These SAR studies are fundamental in medicinal chemistry, guiding the rational design of new therapeutic agents by correlating specific structural features with desired biological and physicochemical properties. mdpi.com

Exploration of 3 3 Chlorophenyl Pyridine in Materials Science and Ligand Design

Utility as a Precursor in Advanced Organic Materials

The structural framework of 3-(3-Chlorophenyl)pyridine serves as an excellent starting point for the synthesis of more complex, conjugated organic molecules. The presence of two distinct aromatic rings—one electron-deficient (pyridine) and one that can be electronically tuned (chlorophenyl)—makes it a versatile precursor for materials with tailored electronic and photophysical properties.

Advanced organic materials often rely on extended π-conjugated systems to achieve desired characteristics like charge transport, luminescence, or non-linear optical activity. Molecules like this compound can be elaborated into these larger systems through various cross-coupling reactions. The chlorine substituent on the phenyl ring and activatable positions on the pyridine (B92270) ring provide synthetic handles for reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These methods allow for the systematic extension of the molecular structure, enabling the creation of oligomers and polymers. The incorporation of the this compound unit can influence the final material's properties, including its solubility, thermal stability, and solid-state packing, which are critical for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Design and Synthesis of Pyridine-Based Ligands for Metal Coordination

A primary application of this compound in synthetic chemistry is its use as a precursor for constructing polydentate ligands. Bidentate (e.g., bipyridine) and tridentate (e.g., terpyridine) ligands are fundamental in coordination chemistry for their ability to form stable complexes with a wide range of metal ions. wikipedia.orgwikipedia.org The synthesis of such ligands often involves the coupling of pyridine-based building blocks.

Specifically, this compound can be transformed into a valuable tridentate ligand, 4'-(3-chlorophenyl)-2,2':6',2''-terpyridine. This transformation is typically achieved through established synthetic methodologies for 4'-aryl-terpyridines. One common approach involves the reaction of a 2-acetylpyridine (B122185) derivative with 3-(3-chlorophenyl)benzaldehyde (B1598066) in the presence of a base and ammonia (B1221849), which facilitates a series of condensation and cyclization reactions to form the central pyridine ring of the terpyridine scaffold. The resulting ligand retains the 3-chlorophenyl group, which can electronically influence the properties of any subsequent metal complex.

Below is a table summarizing a representative synthetic approach for this class of ligands.

| Step | Reaction Type | Reactants | Key Reagents & Conditions | Product |

| 1 | Claisen-Schmidt Condensation | 2-Acetylpyridine, 3-(3-Chlorophenyl)benzaldehyde | NaOH, Ethanol, Room Temperature | Chalcone Intermediate |

| 2 | Michael Addition/Cyclization | Chalcone Intermediate, 2-Acetylpyridine Enolate | Sodium Amide (NaNH₂), Ammonia | Dienone Intermediate |

| 3 | Ring Closure/Aromatization | Dienone Intermediate | Ammonium (B1175870) Acetate, Acetic Acid, Reflux | 4'-(3-Chlorophenyl)-2,2':6',2''-terpyridine |

This table represents a generalized pathway for the synthesis of 4'-aryl-terpyridines, which is applicable for the synthesis of the 4'-(3-chlorophenyl) derivative.

Investigation of Ligand-Metal Interactions and Coordination Chemistry

Once synthesized, ligands such as 4'-(3-chlorophenyl)-2,2':6',2''-terpyridine are used to form coordination complexes with transition metals like ruthenium, iridium, iron, and copper. chemrxiv.orgacs.orgnih.gov Terpyridine ligands are well-known for acting as tridentate chelators, binding to a metal center through their three nitrogen atoms in a meridional fashion. nih.gov This coordination typically results in the formation of stable, six-coordinate octahedral complexes. nih.gov

The coordination chemistry of ruthenium(II) with substituted terpyridine ligands has been extensively studied. acs.orgnih.govtandfonline.com In a typical complex, such as one formed with 4'-(3-chlorophenyl)-2,2':6',2''-terpyridine, the ligand would occupy three coordination sites of the ruthenium ion. The remaining sites would be filled by other ligands, such as chlorides, carbonyls, or solvent molecules, to complete the octahedral geometry. nih.govtandfonline.com

The 3-chlorophenyl substituent on the terpyridine backbone plays a crucial role in fine-tuning the electronic properties of the metal complex. As an electron-withdrawing group, the chloro-substituent can lower the energy of the ligand's π* orbitals. This change affects the energy of the metal-to-ligand charge transfer (MLCT) electronic transitions, which are often responsible for the color and photophysical properties of such complexes. wikipedia.orgnih.gov These tailored electronic properties are essential for applications in areas like photosensitizers, catalysts, and molecular electronics. chemrxiv.orgnih.gov

Structural analysis of analogous ruthenium-terpyridine complexes via X-ray crystallography confirms the distorted octahedral geometry and provides precise data on the metal-ligand interactions. nih.gov

| Parameter | Description | Typical Value Range for Ru(II)-tpy Complexes |

| Ru-N(central) | Bond distance between Ruthenium and the nitrogen of the central pyridine ring. | 1.98 - 2.08 Å |

| Ru-N(terminal) | Bond distance between Ruthenium and the nitrogens of the terminal pyridine rings. | 2.07 - 2.12 Å |

| N-Ru-N Angle | Bite angle of the tridentate ligand. | ~78 - 81° |

| Coordination Geometry | The overall geometry around the central metal ion. | Distorted Octahedral |

This table provides typical structural parameters observed in well-characterized Ruthenium(II)-terpyridine complexes, which are expected to be similar for complexes of 4'-(3-chlorophenyl)-2,2':6',2''-terpyridine. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)pyridine, and how can reaction conditions be optimized?

A common method involves condensation reactions between ethyl nicotinate derivatives and 3-chlorophenylacetonitrile using sodium ethoxide in ethanol. This yields intermediates like 2-(3-chlorophenyl)-3-oxo-3-(3-pyridyl)propionitrile, which undergo further reduction (e.g., with hydrazine hydrate and NaOH) to form the target compound . Optimization includes adjusting catalysts (e.g., Lewis acids like ZnCl₂ for chloromethylation ) and solvent systems (e.g., dichloromethane for improved selectivity ). Reaction efficiency can be enhanced via continuous flow reactors to control exothermicity and reduce byproducts .

Q. Which purification techniques are most effective for isolating this compound?

Purification typically employs liquid-liquid extraction (using brine to remove unreacted reagents) followed by column chromatography (silica gel with hexane/ethyl acetate gradients). Drying agents like MgSO₄ or Na₂SO₄ are used post-extraction to remove residual moisture . For chlorinated intermediates, recrystallization in ethanol or methanol is recommended to achieve >95% purity .

Q. How is this compound characterized analytically?

Key techniques include:

Q. What are the primary research applications of this compound?

It serves as a pharmacological intermediate in CNS drug development, particularly for targeting serotonin receptors (e.g., 5-HT2C agonists ). Its chlorophenyl group enhances hydrophobic interactions with protein targets, while the pyridine ring enables hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve spectral overlaps in NMR characterization of this compound derivatives?

Advanced strategies include:

Q. What experimental design principles mitigate contradictions in reported synthetic yields?

Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups slowing nucleophilic substitution) or solvent polarity variations. A factorial design approach can isolate variables:

Q. How should researchers handle hazardous byproducts during synthesis?

Chlorinated byproducts (e.g., 3-chlorophenol) require glove-box protocols for handling and neutralization with 10% sodium bicarbonate before disposal. Waste must be stored in sealed containers and processed by licensed facilities to prevent environmental release . Advanced degradation methods include photocatalytic oxidation using TiO₂ nanoparticles .

Q. What computational tools predict the bioactivity of this compound derivatives?

- QSAR models correlate substituent positions with receptor binding affinity (e.g., chlorophenyl at position 3 enhances 5-HT2C selectivity ).

- Docking simulations (AutoDock Vina) map interactions with target enzymes, such as monoamine oxidases .

- DFT calculations (Gaussian 09) optimize geometries for synthetic feasibility and stability .

Q. How can researchers address discrepancies in reported biological activity data?

Variations may stem from assay conditions (e.g., cell line variability) or metabolic instability of intermediates. Solutions include:

Q. What safety protocols are critical for scaling up this compound synthesis?

- Engineering controls : Use explosion-proof reactors for exothermic steps (e.g., chloromethylation ).

- Personal protective equipment (PPE) : Respirators (NIOSH N95) and neoprene gloves to prevent dermal exposure .

- Emergency response : Neutralize spills with activated carbon and evacuate zones exceeding PAC-3 thresholds (140 mg/m³ for chlorophenols ).

Retrosynthesis Analysis